N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a synthetic compound known for its unique structure and potential applications in various fields. This compound features an adamantyl group, which is a bulky and rigid structure, contributing to its stability and unique chemical properties.
Preparation Methods
The synthesis of N4-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and improved safety. These methods also enable the production of large quantities of the compound in a cost-effective manner .
Chemical Reactions Analysis
N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in reduced forms of the compound.
Substitution: The adamantyl and butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N4-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group contributes to the compound’s stability and ability to interact with various biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Both compounds feature an adamantyl group, but differ in their core structures and side chains.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA, this compound also has an adamantyl group but with an indazole core.
The uniqueness of N4-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties compared to other adamantyl-containing compounds .
Properties
Molecular Formula |
C23H32N4O |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H32N4O/c1-4-5-6-27-21-20(15(3)26-27)19(7-14(2)24-21)22(28)25-23-11-16-8-17(12-23)10-18(9-16)13-23/h7,16-18H,4-6,8-13H2,1-3H3,(H,25,28) |
InChI Key |
OJASTUVZJWJDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
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